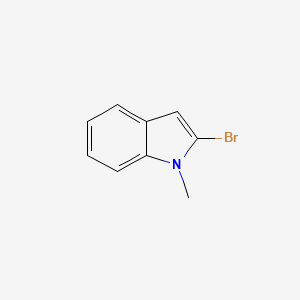

2-Bromo-1-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZBTVYFUVWJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530377 | |

| Record name | 2-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89246-30-0 | |

| Record name | 2-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-methyl-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methyl-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and vital heterocyclic motif in a vast array of biologically active compounds. The indole core is a key structural component in numerous natural products, pharmaceuticals, and agrochemicals, owing to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 2-position of the N-methylated indole ring significantly influences its electronic properties and reactivity, making it a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for its synthesis and subsequent chemical transformations, and an exploration of its applications in the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Melting Point | Not definitively reported; for comparison, 5-Bromo-1-methylindole has a melting point of 39-43 °C. | N/A |

| Boiling Point | Not experimentally reported. | N/A |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | Inferred from the properties of similar halogenated indole derivatives.[2] |

| Appearance | Likely a solid at room temperature, given the melting point of its isomer. | N/A |

Spectral Characterization

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. While a dedicated public spectrum for this specific compound is not available, the expected spectral features can be inferred from data on closely related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring and the N-methyl group. The protons on the benzene ring (positions 4, 5, 6, and 7) would typically appear as a complex multiplet in the aromatic region (approximately δ 7.0-7.8 ppm). The proton at the 3-position would likely be a singlet in the region of δ 6.5-7.0 ppm. The N-methyl group would present as a sharp singlet further upfield, typically around δ 3.7-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 110-120 ppm. The other aromatic carbons would resonate in the typical region for indoles (δ 110-140 ppm). The N-methyl carbon would be found in the upfield region, around δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands indicative of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1310-1360 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Synthesis and Reactivity

The synthesis of 2-bromoindoles can be achieved through various methods, often involving the direct bromination of the corresponding indole or through cyclization strategies.[3] A common approach for the synthesis of 2-bromo-N-alkylindoles involves the treatment of the N-alkylindole with a suitable brominating agent.

Experimental Protocol: Synthesis of a this compound Derivative

Reaction Scheme:

Synthesis of a this compound Derivative.

Step-by-Step Methodology:

-

Preparation of the Starting Material: A solution of 1-(1-methylindol-3-ylcarbonyl)pyrrolidine (0.20 mmol) is prepared in anhydrous tetrahydrofuran (THF) (5 ml) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to 195 K (using a dry ice/acetone bath). To this cooled solution, tert-butyllithium (t-BuLi) (1.7 M in hexanes, 0.22 mmol) is added dropwise. The solution is expected to turn a bright yellow color, indicating the formation of the lithiated intermediate.

-

Stirring: The reaction mixture is stirred at 195 K for 1 hour to ensure complete lithiation.

-

Warming: The reaction is then allowed to warm to room temperature over a period of 30 minutes.

-

Bromination: The solution is re-cooled to 273 K (ice bath), and a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (0.22 mmol) in anhydrous THF (5 ml) is added.

-

Reaction Completion and Quenching: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of water (1 ml).

-

Work-up and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by chromatography to yield the desired 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine.[4]

This protocol highlights the feasibility of introducing a bromine atom at the 2-position of a 1-methylindole derivative through a directed lithiation approach.

Reactivity and Synthetic Utility

The bromine atom at the 2-position of the indole ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 2-position.

Illustrative Reaction: Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling of this compound.

This reactivity is of paramount importance in drug discovery, as it allows for the rapid generation of libraries of diverse indole derivatives for biological screening.

Applications in Drug Development

The indole scaffold is a cornerstone in medicinal chemistry, with numerous indole-containing drugs on the market for a wide range of therapeutic indications.[5] Halogenated indoles, such as this compound, are particularly valuable as intermediates in the synthesis of these complex bioactive molecules.[6]

The ability to functionalize the 2-position of the indole ring through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. By introducing a variety of substituents at this position, medicinal chemists can fine-tune the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the synthetic utility of this compound makes it a highly relevant building block for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. For instance, indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][7] The synthesis of novel N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization highlights the potential of N-methylindole derivatives in cancer therapy.[8]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined physical and spectral properties, coupled with its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for medicinal chemists. The ability to readily introduce a diverse range of substituents at the 2-position of the indole nucleus provides a powerful strategy for the design and synthesis of novel bioactive molecules with the potential to address a wide range of therapeutic needs. Further exploration of the synthetic applications of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

- Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from https://www.rsc.

- 2-bromo-1H-indole | C8H6BrN | CID 11805631 - PubChem. (n.d.). Retrieved January 2, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/11805631

- Badenock, J. C., Gribble, G. W., & Jasinski, J. P. (2007). 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)piperidine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2476–o2477. https://www.researchgate.net/publication/230919349_1-2-Bromo-1-methyl-1H-indol-3-ylcarbonylpiperidine

- Badenock, J. C., Gribble, G. W., & Jasinski, J. P. (2007). 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2474–o2475. https://www.researchgate.net/publication/230919347_1-2-Bromo-1-methyl-1H-indol-3-ylcarbonylpyrrolidine

- Mureșan, S., Vlase, L., Pîrnău, A., Oniga, O., & Tiperciuc, B. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 26(11), 3326. https://www.mdpi.com/1420-3049/26/11/3326

- Li, P., Ji, Y., Wang, L., & Li, J. (2013). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 3(1), 123-126. https://pubs.rsc.org/en/content/articlelanding/2013/ra/c2ra22264a

- 5-Bromo-1-methylindole 97 10075-52-2. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/652618

- Potts, K. T., & Saxton, J. E. (1963). 1-METHYLINDOLE. Organic Syntheses, 4, 632. http://www.orgsyn.org/demo.aspx?prep=cv4p0632

- Allen, C. F. H., & VanAllan, J. (1942). 2-METHYLINDOLE. Organic Syntheses, 22, 94. http://www.orgsyn.org/demo.aspx?prep=cv3p0597

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. https://www.researchgate.

- Szychowska, K., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules, 23(11), 2941. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278393/

- This compound (C9H8BrN) - PubChemLite. (n.d.). Retrieved January 2, 2026, from https://pubchemlite.deepchem.io/compound/2-bromo-1-methyl-1h-indole

- This compound | C9H8BrN | CID 13230126 - PubChem. (n.d.). Retrieved January 2, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13230126

- 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). (n.d.). FooDB. Retrieved January 2, 2026, from https://foodb.ca/compounds/FDB019844

- Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles (Master's dissertation, University of the Witwatersrand, Johannesburg). CORE. https://core.ac.uk/download/pdf/145053729.pdf

- 4-BROMO-1-METHYL-1H-INDOLE | 590417-55-3. (n.d.). Alfa Chemistry. Retrieved January 2, 2026, from https://www.alfa-chemistry.com/cas_590417-55-3.htm

- Table of Characteristic IR Absorptions. (n.d.). Retrieved January 2, 2026, from https://www.mnstate.edu/jasperse/Chem355/IR%20Tutor/IR_Absorptions_TABLE.pdf

- Synthesis and evaluation of biological activity of some novel indoles. (2024, December 12). Retrieved January 2, 2026, from https://www.i-scholar.in/index.php/ijps/article/view/10.5530/ijps.2024.5.1

- 6-Bromo-5-fluoro-3-methyl-1H-indole. (n.d.). Smolecule. Retrieved January 2, 2026, from https://www.smolecule.com/6-bromo-5-fluoro-3-methyl-1h-indole-cas-123456-78-9

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (2025). BenchChem. https://www.benchchem.com/product/bcm2090

- Kaur, B. P., Kaur, J., & Chimni, S. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. ResearchGate. https://www.researchgate.net/figure/Examples-of-bioactive-molecules-containing-indole-in-core-structure_fig1_349405295

- Li, Y., et al. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 157, 103-116. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127018/

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. https://pubs.acs.org/doi/abs/10.1021/jo00829a007

- 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 2, 2026, from https://www.chemicalbook.com/spectrum/52415-29-9_13cnmr.htm

- 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem. (n.d.). Retrieved January 2, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13357736

- D'Amico, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ResearchGate. https://www.researchgate.

- D'Amico, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1583. https://www.mdpi.com/1420-3049/27/5/1583

- 1H-Indole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C603769&Type=IR-SPEC&Index=1

- Boiling Point Calculator. (n.d.). Retrieved January 2, 2026, from https://www.chem.ucla.edu/~bacher/boilingpoint.html

- 1-acetyl-2-bromo-3-methyl-1H-indole. (2025, May 20). Chemical Synthesis Database. Retrieved January 2, 2026, from http://www.chemsynthesis.com/base/chemical-structure-11390.html

- 2-Bromo-1-(1H-indol-3-yl)ethanone | 19611-93-9. (n.d.). BLDpharm. Retrieved January 2, 2026, from https://www.bldpharm.com/products/19611-93-9.html

Sources

- 1. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]

- 3. This compound | 89246-30-0 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]

- 7. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-1-methyl-1H-indole: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1-methyl-1H-indole, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will cover its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and delve into detailed synthetic strategies, spectroscopic characterization, and its versatile applications in the construction of complex molecular architectures, particularly in the realm of drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. This compound has emerged as a particularly valuable synthetic intermediate due to the presence of a bromine atom at the C2 position. This halogen provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.[1] The N-methylation of the indole nitrogen enhances its stability and modulates its electronic properties, making it a distinct and versatile reagent for organic synthesis.

Core Properties of this compound

A solid understanding of the fundamental properties of a chemical compound is essential for its effective use in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89246-30-0 | [2][3] |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-1-methylindole | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the direct bromination of 1-methyl-1H-indole. However, the high reactivity of the indole nucleus towards electrophiles necessitates careful control of reaction conditions to achieve the desired C2 regioselectivity, as the C3 position is often more nucleophilic.[1]

An alternative and often more controlled approach is the intramolecular cyclization of a suitable precursor. For instance, a general and efficient method for the synthesis of 2-bromoindoles involves the Cs₂CO₃-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions.[4]

Illustrative Synthetic Protocol: Bromination of 1-methyl-1H-indole

Reaction Scheme:

Caption: General scheme for the bromination of 1-methyl-1H-indole.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Cool the solution to a low temperature (typically -78 °C to 0 °C) to control the reaction's exothermicity and improve regioselectivity.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq) in the same solvent to the cooled indole solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections describe the expected spectroscopic data based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring and the N-methyl group. The proton at the C3 position will likely appear as a singlet. The aromatic protons on the benzene ring will exhibit a complex splitting pattern in the aromatic region. The N-methyl group will appear as a singlet, typically in the range of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the bromine (C2) will be significantly shifted downfield. The N-methyl carbon will appear as a characteristic signal in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (approximately equal intensities for the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass of C₉H₈⁷⁹BrN is 208.9840 g/mol .[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic and heterocyclic rings. The C-Br stretching vibration is expected to appear in the fingerprint region. The IR spectrum of 1-methylindole shows a broad band in the 3300-2800 cm⁻¹ region for C-H stretching.[6]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the construction of C-C, C-N, and C-O bonds, enabling the synthesis of highly functionalized indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C2 position.

Reaction Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Heck-Mizoroki Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This reaction can be employed to introduce alkenyl substituents at the C2 position of the indole ring, providing access to a diverse range of conjugated systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, a wide array of 2-amino-1-methyl-1H-indole derivatives can be synthesized. These products are of significant interest in medicinal chemistry, as the 2-aminoindole scaffold is a common feature in many kinase inhibitors.[7]

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone of many biologically active molecules, and the ability to functionalize it at the C2 position using this compound as a precursor is of paramount importance in drug discovery.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted indole or azaindole core.[8] this compound serves as a key starting material for the synthesis of libraries of potential kinase inhibitors through the cross-coupling reactions described above. The introduction of diverse aryl, heteroaryl, and amino groups at the C2 position allows for the exploration of the chemical space around the kinase active site, leading to the identification of potent and selective inhibitors.[7]

Development of Novel Bioactive Compounds

Beyond kinase inhibitors, the versatility of this compound allows for its use in the synthesis of a broad spectrum of other bioactive compounds. The indole framework is present in molecules with antimicrobial, antiviral, and anti-inflammatory properties.[9] The ability to readily diversify the C2 position of the indole ring makes this bromo-substituted intermediate a valuable tool in the quest for new therapeutic agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an indispensable tool for the construction of complex, functionalized indole derivatives. The applications of this compound, particularly in the synthesis of kinase inhibitors and other bioactive molecules, underscore its importance in modern drug discovery and development. This guide provides a comprehensive overview to assist researchers in effectively utilizing this key intermediate in their scientific endeavors.

References

-

MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

PubChemLite. (n.d.). This compound (C9H8BrN). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. Retrieved from [Link]

-

ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-1H-indole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-1-(4-methylpent-3-enyl)-1H-indole-3-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

RSC Publishing. (n.d.). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. Retrieved from [Link]

-

MDPI. (n.d.). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 2-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. This compound | 89246-30-0 | Benchchem [benchchem.com]

- 2. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89246-30-0 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

Spectroscopic Characterization of 2-Bromo-1-methyl-1H-indole: A Technical Guide

Introduction

2-Bromo-1-methyl-1H-indole is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its indole core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of the bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by comparative data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

Note: The following data is predicted based on the analysis of structurally similar indole derivatives. Actual experimental values may vary slightly.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | s | - |

| H-4 | ~7.5 | d | ~8.0 |

| H-5 | ~7.1 | t | ~7.5 |

| H-6 | ~7.2 | t | ~7.5 |

| H-7 | ~7.6 | d | ~8.0 |

| N-CH₃ | ~3.7 | s | - |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

-

Aromatic Region (δ 6.5-7.6 ppm):

-

H-3: The proton at the C-3 position is anticipated to appear as a singlet around 6.5 ppm. The absence of adjacent protons results in no splitting. The upfield shift compared to other aromatic protons is due to its position on the electron-rich pyrrole ring.

-

H-4 and H-7: These protons, being in the ortho positions relative to the fused pyrrole ring, are expected to be the most deshielded of the benzene ring protons, appearing as doublets around 7.5-7.6 ppm. The splitting pattern arises from coupling with their respective vicinal neighbors (H-5 and H-6).

-

H-5 and H-6: These protons are expected to resonate as triplets in the range of 7.1-7.2 ppm due to coupling with their two neighboring aromatic protons.

-

-

Aliphatic Region (δ ~3.7 ppm):

-

N-CH₃: The three protons of the N-methyl group are expected to give a sharp singlet at approximately 3.7 ppm. The chemical shift is influenced by the direct attachment to the nitrogen atom.

-

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data

Note: The following data is predicted based on the analysis of structurally similar indole derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~115 |

| C-3 | ~100 |

| C-3a | ~129 |

| C-4 | ~121 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~110 |

| C-7a | ~137 |

| N-CH₃ | ~31 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show nine distinct signals.

-

Aromatic Region (δ 100-140 ppm):

-

C-2: The carbon atom bearing the bromine atom is expected to have a chemical shift of around 115 ppm. The direct attachment of the electronegative bromine atom significantly influences this shift.

-

C-3: This carbon is predicted to be the most shielded of the aromatic carbons, with a chemical shift around 100 ppm.

-

C-3a and C-7a: These are the quaternary carbons at the ring junction and are expected to appear downfield, around 129 ppm and 137 ppm, respectively.

-

C-4, C-5, C-6, and C-7: The chemical shifts of these benzene ring carbons are expected to be in the range of 110-122 ppm.

-

-

Aliphatic Region (δ ~31 ppm):

-

N-CH₃: The carbon of the N-methyl group is expected to resonate at approximately 31 ppm.

-

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, with a corresponding ¹³C frequency of 100 MHz.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 512-1024, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 240 ppm, centered around 100 ppm.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound will be largely similar to that of 1-methylindole, with some characteristic shifts and additional bands due to the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (N-CH₃) | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1470 | N-CH₃ bend | Medium |

| ~750-730 | ortho-disubstituted benzene C-H bend | Strong |

| ~600-500 | C-Br stretch | Medium-Strong |

Interpretation of the IR Spectrum

The key diagnostic bands in the IR spectrum of this compound are:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the N-methyl group will appear around 2950-2850 cm⁻¹.

-

C=C Stretching: The characteristic aromatic C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm⁻¹ region.

-

C-H Bending: A strong band around 750-730 cm⁻¹ is characteristic of the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene ring, indicating a 1,2-disubstituted (ortho) pattern on the benzene moiety of the indole.

-

C-Br Stretching: The presence of the bromine atom is confirmed by a medium to strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₈BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

| Ion | Predicted m/z |

| [M]⁺ | 209/211 |

| [M-Br]⁺ | 130 |

| [M-CH₃]⁺ | 194/196 |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular ion peak as a doublet at m/z 209 and 211, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively. The near-equal intensity of these two peaks is a definitive indicator of the presence of one bromine atom in the molecule.[1][2]

-

Key Fragmentation Pathways:

-

Loss of a Bromine Radical: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical (•Br) to give the [M-Br]⁺ fragment. This would result in a peak at m/z 130.

-

Loss of a Methyl Radical: Loss of the N-methyl radical (•CH₃) from the molecular ion would lead to a doublet at m/z 194 and 196.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS that will induce fragmentation. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, which are softer ionization techniques that will likely show a prominent protonated molecular ion ([M+H]⁺ at m/z 210/212).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and comparison with related structures, offer a valuable resource for scientists working with this important synthetic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in research and development.

References

Solubility of 2-Bromo-1-methyl-1H-indole in common organic solvents.

An In-depth Technical Guide to the Solubility of 2-Bromo-1-methyl-1H-indole in Common Organic Solvents

Abstract

This compound is a substituted indole derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. A fundamental understanding of its solubility profile is paramount for its effective use in reaction design, purification, formulation, and quality control. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. It further provides a detailed, field-tested experimental protocol for researchers to accurately determine solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction to this compound and Solubility

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The functionalization of the indole ring, as seen in this compound, provides a versatile handle for further chemical modification. The methyl group at the N1 position removes the hydrogen-bond donating capability of the parent indole, altering its physical properties, while the bromine at the C2 position offers a reactive site for cross-coupling reactions.

The solubility of a solute in a solvent is a critical physical property that governs its utility in a laboratory or industrial setting.[2] For a compound like this compound, solubility data informs:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular collision and reaction.

-

Purification Strategies: Selecting appropriate solvents for techniques like recrystallization or chromatography.

-

Formulation Development: Designing drug delivery systems or creating stable solutions for screening assays.

This guide provides the theoretical basis and practical methodology to approach the solubility of this specific compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. The key factors influencing this are polarity, hydrogen bonding capability, and molecular size.[4][5]

-

Solvent Polarity: Solvents are broadly classified as non-polar, polar aprotic, and polar protic.[2]

-

Non-polar solvents (e.g., hexane, toluene) primarily interact through weak London dispersion forces.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) possess dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.

-

Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2]

-

-

Intermolecular Forces: The dissolution process requires overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonds.[4]

Molecular Structure and Predicted Solubility Profile of this compound

Analyzing the structure of this compound (C₉H₈BrN) allows for a robust prediction of its solubility.[6][7]

-

Indole Core: The fused bicyclic aromatic system is predominantly non-polar and hydrophobic.

-

N-Methyl Group: The methylation of the indole nitrogen prevents it from acting as a hydrogen bond donor, a key feature of unsubstituted indoles. This generally decreases solubility in highly protic solvents like water but can increase solubility in less polar organic solvents. The nitrogen's lone pair can still act as a hydrogen bond acceptor.

-

C2-Bromo Group: The bromine atom increases the molecule's molecular weight (MW ≈ 210.07 g/mol ) and its polarizability, but it does not contribute significantly to the overall dipole moment or hydrogen bonding capability.[6]

Predicted Solubility: Based on this analysis, this compound is expected to be a largely non-polar molecule with some polar characteristics. Therefore, its solubility profile is predicted as follows:

-

Insoluble in Water: The large, hydrophobic indole core and lack of strong hydrogen-bonding capabilities will make it virtually insoluble in water.[1]

-

High Solubility in Chlorinated and Aromatic Solvents: Solvents like dichloromethane (DCM), chloroform, and toluene are expected to be excellent solvents due to their ability to interact favorably with the aromatic ring system.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), ethyl acetate, acetone, and Dimethylformamide (DMF) should readily dissolve the compound. Their dipole moments can interact with the polar components of the indole structure. Similar complex heterocyclic compounds have shown good solubility in these solvents.[8]

-

Moderate Solubility in Alcohols: Methanol and ethanol are polar protic solvents. While the compound may show some solubility, it will be limited by the energy required to disrupt the strong hydrogen-bonding network of the alcohol.[4]

-

Low Solubility in Non-polar Aliphatic Solvents: Solvents like hexane and cyclohexane are likely to be poor solvents. While the molecule has non-polar character, the polarity introduced by the nitrogen and bromine atoms may be sufficient to prevent dissolution in purely aliphatic hydrocarbons.[9]

Data Summary: Predicted Solubility

The following table summarizes the predicted solubility of this compound. This data should be confirmed experimentally using the protocol described in the next section.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Insoluble |

| Methanol | Polar Protic | Sparingly to Moderately Soluble |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble |

| Toluene | Non-polar (Aromatic) | Highly Soluble |

| Hexane | Non-polar (Aliphatic) | Insoluble to Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility of this compound.

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a panel of common organic solvents at ambient temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, THF, Toluene, Hexane, DMSO

-

4 mL glass vials with screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer or magnetic stirrer with stir bars

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[10][11]

-

This compound is classified as an irritant, causing skin and serious eye irritation.[6]

-

Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part A: Qualitative Solubility Screening

This rapid method provides a general classification of solubility.

-

Preparation: Label a separate vial for each solvent to be tested.

-

Weighing: Accurately weigh approximately 10 mg of this compound into each vial.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates a target concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex or stir vigorously at room temperature (e.g., 20-25°C) for 5-10 minutes.[12]

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.[3]

-

-

Record: Record the observation for each solvent.

Part B: Semi-Quantitative Solubility Determination (Saturation Method)

This method provides a more precise solubility value.

-

Preparation: Add approximately 50-100 mg of this compound to a vial containing 2.0 mL of a chosen solvent. The goal is to create a saturated solution with an excess of undissolved solid.

-

Equilibration: Cap the vial and stir the slurry at a constant temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed for 1-2 hours, letting the excess solid settle.

-

Filtration: Carefully draw the supernatant (the clear liquid portion) into a syringe and pass it through a syringe filter to remove all undissolved solid. This yields a clear, saturated solution.

-

Analysis: a. Accurately transfer a known volume (e.g., 1.00 mL) of the clear, saturated filtrate into a pre-weighed vial. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. c. Once all solvent is removed, re-weigh the vial containing the dried solute residue.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate used

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the qualitative solubility determination protocol.

Caption: A flowchart of the qualitative solubility testing protocol.

Conclusion and Applications

While published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for strong predictions of its behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic and non-polar aromatic solvents, with limited solubility in alcohols and water. This guide provides both the theoretical foundation for these predictions and a comprehensive, practical methodology for their experimental validation. The application of the described protocols will empower researchers, scientists, and drug development professionals to confidently handle this versatile chemical intermediate, optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-3-methyl-1h-indole. (n.d.). PubChem. Retrieved from [Link]

- Polarity and Solubility of Organic Compounds. (n.d.).

- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).

-

How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). [Video]. YouTube. Retrieved from [Link]

-

2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). (2010, April 8). FooDB. Retrieved from [Link]

-

Organic chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. Retrieved from [Link]

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

1H-Indole, 3-ethyl. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound (C9H8BrN). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound, 96% Purity, C9H8BrN, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

2-bromo-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Organic chemistry - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 89246-30-0 [m.chemicalbook.com]

- 8. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Potential Biological Activities of N-Methylated Bromoindoles

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of drug discovery for decades.[1] Found in a myriad of terrestrial and marine organisms, these compounds exhibit a wide spectrum of biological activities.[2] Marine invertebrates, particularly sponges, are a prolific source of unique indole alkaloids, often featuring halogen substitutions, primarily bromine, which can significantly enhance their therapeutic potential.[3] The addition of a bromine atom to the indole scaffold can alter the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[4]

Furthermore, N-methylation—the addition of a methyl group to a nitrogen atom within the indole ring or its side chains—is a common structural modification that can profoundly impact a molecule's pharmacological profile. N-methylation can increase metabolic stability, improve membrane permeability, and fine-tune binding affinity for specific receptors or enzymes.[5][6] The combination of these two structural features—bromination and N-methylation—creates a unique chemical space for a class of compounds, N-methylated bromoindoles, with significant and largely untapped therapeutic potential. This guide provides a technical overview of the known and potential biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties, grounded in established scientific literature and methodologies.

Part 1: Anticancer Activity of N-Methylated Bromoindoles

The dysregulation of cellular signaling pathways, particularly those controlled by protein kinases, is a hallmark of cancer.[7] The indole nucleus has proven to be a privileged scaffold for designing kinase inhibitors. The introduction of bromine and N-methyl groups can enhance the potency and selectivity of these compounds, making N-methylated bromoindoles a promising class of anticancer agents.

Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation

A primary mechanism through which N-methylated bromoindoles exert their anticancer effects is through the inhibition of critical protein kinases and the modulation of key oncogenic signaling pathways.

-

Tyrosine Kinase Inhibition: Certain N-benzyl-5-bromoindole derivatives have demonstrated inhibitory activity against Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[8][9]

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation and survival. 6-bromomeisoindigo, a derivative of N-methylisoindigo, has been shown to be a potent inhibitor of STAT3 activity. This inhibition leads to reduced proliferation and induction of apoptosis, even in CD133+ pancreatic cancer stem cells, which are notoriously resistant to conventional therapies.[10]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Certain N-substituted bromoindole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][11]

-

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Indole compounds have been identified as potent modulators of this pathway, suggesting a potential mechanism for N-methylated bromoindoles.[12]

Caption: Inhibition of the STAT3 signaling pathway by N-methylated bromoindoles.

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected N-methylated bromoindoles and related compounds against various cancer cell lines.

| Compound Name/Class | Source/Type | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Reference(s) |

| 12-N-methyl stevensine | Marine Sponge (Stylissa sp.) | L5187Y (Mouse Lymphoma) | 3.5 µg/mL | [13][14] |

| 6-bromomeisoindigo | Synthetic | Pancreatic Cancer Cells | Improved toxicity over meisoindigo | [10] |

| 5,7-dibromo-N-(p-methylbenzyl)-isatin | Synthetic | U937, Jurkat (Leukemia) | 490 nM | [15] |

| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | Synthetic | HeLa, MCF-7, HT-29 | 0.52 µM, 0.34 µM, 0.86 µM | [11] |

| Compound 5g (7-acetamido-5-bromo-indole) | Synthetic | A549 (Lung), HeLa (Cervical) | More active than Melphalan | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for anticancer compounds.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an N-methylated bromoindole compound on a selected cancer cell line.

Materials:

-

N-methylated bromoindole test compound

-

Selected cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cancer cells using Trypsin-EDTA. Resuspend the cells in a complete culture medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

-

Compound Preparation and Treatment: Prepare a stock solution of the N-methylated bromoindole in DMSO. Perform serial dilutions in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).[17]

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and the compound's expected kinetics.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[17]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the discovery of new antimicrobial agents. Marine natural products, including bromoindoles, have shown significant promise in this area.[4][18] N-methylation can further enhance the antimicrobial properties of these compounds.

Mechanism of Action: Membrane Disruption

While various mechanisms can contribute to antimicrobial activity, a prominent mode of action for certain bromoindole derivatives is the disruption of the bacterial cell membrane. For example, 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to cell death.[18][19] This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes.

Data on Antimicrobial Activity

Specific data on N-methylated bromoindoles with antimicrobial activity is an emerging field. However, studies on closely related structures highlight their potential.

| Compound Name | Source/Type | Target Microorganism(s) | Reported Activity (MIC) | Reference(s) |

| (E)/(Z)-6-bromo-2′-demethyl-3′-N-methylaplysinopsin | Marine Sponge (F. reticulata) | Plasmodium falciparum | IC₅₀ = 8.0 µg/mL (mixture) | [20] |

| 6-bromo-8,1′-dihydro-isoplysin A | Marine Sponge (F. reticulata) | Vibrio natrigens | 0.01 µg/mL | [20] |

| 5,6-dibromo-8,1′-dihydro-isoplysin A | Marine Sponge (F. reticulata) | Vibrio natrigens | 1.00 µg/mL | [20] |

| 6-bromoindolglyoxylamido-spermine | Synthetic | S. aureus, E. coli | 4 µg/mL, 8 µg/mL | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Objective: To determine the MIC of an N-methylated bromoindole against selected bacterial strains.

Materials:

-

N-methylated bromoindole test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader (600 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions of the compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Select 2-3 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate. Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard.[22] This suspension is then diluted in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume in each well to 100 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The result can be confirmed by measuring the optical density (OD) at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Antiviral Activity

The indole scaffold is a "privileged structure" in medicinal chemistry and is present in numerous antiviral drugs.[23] Indole derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), by targeting various stages of the viral life cycle.[24]

Potential Mechanisms of Action

N-methylated bromoindoles may exert antiviral activity through several mechanisms:

-

Inhibition of Viral Enzymes: Many viruses rely on specific enzymes for replication, such as reverse transcriptase, proteases, and polymerases. Indole-based compounds can act as inhibitors of these critical viral enzymes. For example, N-methylisatin derivatives have been shown to inhibit HIV production by suppressing viral structural protein synthesis.[25]

-

Blocking Viral Entry: Some compounds can interfere with the binding of viral proteins to host cell receptors or block the fusion of viral and cellular membranes, thereby preventing the virus from entering the cell.

-

Modulation of Host Factors: Viruses often hijack host cell machinery for their replication. Compounds that modulate host pathways, such as signaling cascades or transcription factors, can indirectly inhibit viral replication.[26]

Data on Antiviral Activity

While direct evidence for N-methylated bromoindoles is limited, studies on related structures demonstrate the potential of this chemical class.

| Compound Name | Virus Target | Assay | Reported Activity (ED₅₀) | Reference(s) |

| N-methylisatin-beta-4':4'-diethylthiosemicarbazone (M-IBDET) | HIV-1 | PFU Reduction | 0.34 µM | [25] |

| N-allylisatin-beta-4':4'-diallylthiosemicarbazone (A-IBDAT) | HIV-1 | PFU Reduction | 2.9 µM | [25] |

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening compounds for antiviral activity. It measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.[11][27]

Objective: To evaluate the ability of an N-methylated bromoindole to inhibit the cytopathic effect of a specific virus in a susceptible cell line.

Materials:

-

N-methylated bromoindole test compound

-

Virus stock with a known titer (e.g., MERS-CoV, Dengue)

-

Susceptible host cell line (e.g., Vero E6, Huh7)

-

Cell culture medium (e.g., MEM with 2% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Plating: Seed a 96-well plate with a confluent monolayer of the host cells. Incubate overnight to allow for adherence.[27]

-

Compound Dilution: Prepare serial half-log₁₀ dilutions of the test compound in the culture medium.

-

Toxicity Assay (Parallel Plate): On a separate plate of uninfected cells, add the compound dilutions to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the observed antiviral effect is not due to compound toxicity.

-

Infection and Treatment: Remove the growth medium from the cell plate. Add the compound dilutions to the wells. Subsequently, add a pre-determined amount of virus (e.g., at a multiplicity of infection (MOI) of 0.01) to the wells.

-

Controls: Include virus control wells (cells + virus, no compound), cell control wells (cells only, no virus or compound), and a positive control drug with known activity against the virus.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show >80% CPE (typically 3-5 days).

-

Quantification of Cell Viability: Assess cell viability using a suitable reagent. For example, add Neutral Red dye, which is taken up by viable cells. After incubation and washing, the dye is extracted, and the absorbance is read spectrophotometrically (e.g., at 540 nm).[27]

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) by regression analysis. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀, with a higher SI value indicating a more promising antiviral candidate.[27]

Part 4: Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[23] Oxidative stress and the dysregulation of neurotransmitter systems are key pathological features.[9] Indole-based compounds, including N-methylated bromoindoles, have emerged as potential neuroprotective agents due to their antioxidant properties and their ability to interact with key neurological targets.[1][22]

Potential Mechanisms of Action

-

Monoamine Oxidase (MAO) Inhibition: MAOs (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. The overactivity of MAO-B in the brain is linked to increased oxidative stress and neurodegeneration, particularly in Parkinson's disease. N-methylated indole derivatives have been identified as potent and selective MAO-B inhibitors, suggesting they can protect neurons by preventing neurotransmitter breakdown and reducing the production of harmful reactive oxygen species.

-

Antioxidant Activity: The indole nucleus can act as a radical scavenger. N-methylated bromoindoles may protect neurons from oxidative damage by neutralizing free radicals generated during cellular metabolism or in response to neurotoxins.[22]

-

5-HT Receptor Modulation: Serotonin (5-HT) receptors are involved in regulating mood, cognition, and memory. 6-bromotryptamine derivatives have been shown to act as 5-HT₂ₐ receptor antagonists, a target relevant for treating neuropsychiatric disorders.[15]

-

Amyloid Disaggregation: The aggregation of amyloid-beta (Aβ) peptides is a central event in Alzheimer's disease. Indole-based compounds have demonstrated the ability to interfere with Aβ aggregation, suggesting a disease-modifying potential.[21][22]

Caption: Neuroprotection via inhibition of Monoamine Oxidase B (MAO-B).

Data on Neuroprotective Activity

The development of N-methylated bromoindoles for neuroprotection is an active area of research, with promising results from computational and in vitro studies of related compounds.

| Compound/Class | Target/Model | Assay/Finding | Potential Indication | Reference(s) |

| Indole-2-N-methylpropargylamine | MAO-B | Computational; Superior binder over selegiline | Parkinson's Disease | |

| 6-bromo-N-acyltryptamines | 5-HT₂ₐ Receptor | Receptor Antagonism | Neuropsychiatric Disorders | [15] |

| 1,3,5-trisubstituted indole derivatives | SH-SY5Y cells (H₂O₂ & Aβ-induced toxicity) | Reduced ROS, protected against Aβ toxicity | Alzheimer's Disease | [21][22] |

| (-)-P7C3-S243 (Dibromo-carbazole derivative) | Mouse model of Parkinson's disease | Protects mature neurons in substantia nigra | Neurodegeneration | [2] |

Experimental Protocol: Assessment of Neuroprotection Against Oxidative Stress

This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the ability of a compound to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death.[21]

Objective: To determine if an N-methylated bromoindole can protect neuronal cells from oxidative damage.

Materials:

-

N-methylated bromoindole test compound

-